molecular formula C22H19N3O3S B2758895 3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-18-7

3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2758895
CAS RN: 863594-18-7
M. Wt: 405.47
InChI Key: BPKNBIXGRPDSJV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . They are efficiently prepared from commercially available substances .


Synthesis Analysis

The synthesis of these compounds involves multiple steps . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of these compounds allows them to fit well into the ATP binding pocket of the PI3Kα kinase . This interaction involves a hydrogen bond with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

These compounds show potent PI3K inhibitory activity . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of novel heterocyclic compounds derived from thiazolopyridin and related structures, which are of interest due to their potential pharmacological activities. For example, a study elaborated on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of compounds similar to the one . For instance, microwave-assisted synthesis of pyrazolopyridines was reported, along with their antioxidant, antitumor, and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry (El‐Borai et al., 2013).

Anticancer Evaluation

Another critical area of research is the anticancer evaluation of thiazolylphenyl)benzamide derivatives. A study described the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were also explored, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-6-7-15(21-25-16-5-4-10-23-22(16)29-21)11-17(13)24-20(26)14-8-9-18(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKNBIXGRPDSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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